Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C22H34N2O8 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C22H34N2O8/c1-11-29-16(25)14-12-13-23(17(26)30-20(2,3)4)15(14)24(18(27)31-21(5,6)7)19(28)32-22(8,9)10/h12-13H,11H2,1-10H3 |
InChI Key |
QHHLYATUKSSPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amines and Diamines
The introduction of Boc protecting groups is a key step in preparing the Boc-protected amino functionalities present in Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate.
General Boc Protection Procedure : The standard approach involves reacting the free amine or diamine substrate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under an inert atmosphere, typically in acetonitrile or methanol at 0 °C to room temperature. Catalysis by 4-dimethylaminopyridine (DMAP) can enhance reaction rates and yields. The reaction is often conducted in two stages to achieve di-Boc protection when needed, with a second equivalent of Boc2O added after initial consumption to ensure full conversion to bis-Boc derivatives.
Example for Bis-Boc Diamines : A diamine is treated with 1.1 equiv Boc2O and triethylamine at 0 °C, stirred for 1 hour, followed by a second addition of Boc2O (1.1 equiv) and DMAP (10 mol %) with continued stirring under nitrogen for 12 hours. Workup involves aqueous acid washes, brine, drying over sodium sulfate, filtration, and concentration to yield the bis-Boc protected diamine. Purification by flash chromatography may be employed if necessary.
| Reagent | Equiv. | Conditions | Solvent | Notes |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | 2.2 | 0 °C to RT, nitrogen atmosphere | Acetonitrile | Two-step addition, DMAP catalyst |
| Triethylamine | 1.0 | Base to scavenge acid | ||
| DMAP | 0.1 | Catalytic |
Synthesis of Boc-Protected Pyrrole Carboxylates
The pyrrole core bearing Boc protection at the nitrogen and amino substituents can be synthesized via condensation and cyclization reactions involving Boc-protected amino aldehydes and 1,3-dicarbonyl compounds.
Pyrrole Formation via α-Aminoaldehydes and 1,3-Dicarbonyls : A zirconium-catalyzed method allows the synthesis of tetrasubstituted 1,3-diacylpyrroles starting from N-Boc-protected α-aminoaldehydes and 1,3-dicarbonyl compounds. This approach involves in situ generation of the aminoaldehyde from the corresponding N-Boc amino acid using carbonyldiimidazole (CDI) and diisobutylaluminum hydride (DIBAL-H) reduction, followed by cyclization catalyzed by zirconium salts and sometimes Amberlyst-15 as a co-catalyst.
Typical Reaction Conditions : The N-Boc α-amino acid is first activated with CDI at 0 °C, then reduced by DIBAL-H at −78 °C to the aldehyde. The aldehyde is then reacted with a 1,3-dicarbonyl compound in the presence of ZrCl4 and Amberlyst-15 at elevated temperatures (e.g., 60–80 °C) in aqueous or mixed solvent systems to afford the pyrrole product in yields up to 88%.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Activation of N-Boc amino acid | CDI, 0 °C, 60 min | Formation of activated intermediate |
| Reduction | DIBAL-H, −78 °C, 60 min | Formation of N-Boc α-aminoaldehyde |
| Cyclization | ZrCl4, Amberlyst-15, 60–80 °C, aqueous solvent | Tetrasubstituted pyrrole, 67–88% yield |
- Spectroscopic Confirmation : The products are typically characterized by $$^{1}H$$ and $$^{13}C$$ NMR, showing characteristic Boc signals (tert-butyl singlets near 1.4–1.5 ppm), aldehyde protons before cyclization (~9.6 ppm), and pyrrole ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with Boc-protected pyrroles.
Selective Boc Deprotection and Stability Considerations
Selective Thermal Deprotection : Boc groups on pyrrole and amino substituents can be selectively removed thermally in continuous flow setups without acid catalysts, preserving other sensitive functionalities. This method provides controlled deprotection to access mono- or di-Boc derivatives as needed.
Stability of Boc Groups : Boc groups on imidazole and pyrazole analogs demonstrate good stability under neutral and basic conditions but can be selectively removed under acidic or thermal conditions. This selectivity is critical in multi-Boc protected pyrroles to avoid premature deprotection.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow for the development of drugs targeting neurological disorders and cancer therapies. For instance, derivatives of this compound have been explored for their potential as inhibitors of dihydroorotate dehydrogenase, an enzyme critical in the pyrimidine biosynthesis pathway, making it a target for anti-cancer agents .
Case Study: Dihydroorotate Dehydrogenase Inhibitors
A study demonstrated the optimization of pyrrole-based compounds that exhibited nanomolar potency against Plasmodium dihydroorotate dehydrogenase. The introduction of this compound derivatives resulted in improved binding affinity and selectivity, showcasing its utility in drug design .
Organic Synthesis
Building Block for Complex Molecules
This compound is frequently utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and esterifications, makes it valuable for constructing more complex structures.
Data Table: Chemical Reactivity Overview
| Reaction Type | Description | Example Reaction |
|---|---|---|
| Nucleophilic Substitution | Amino group participates in substitutions | Replacement with alkyl halides |
| Esterification | Formation of esters from carboxylic acids | Reaction with alcohols |
| Hydrolysis | Conversion of esters to acids | Treatment with water under acidic conditions |
Biological Studies
Enzyme Inhibition and Receptor Ligands
The compound has been employed in biological studies to investigate its role as an enzyme inhibitor and receptor ligand. Its structural characteristics allow it to interact with specific biological targets, making it useful in the development of fluorescent probes for imaging and sensing applications.
Case Study: Fluorescent Probes Development
Research has highlighted the use of this compound derivatives as highly selective fluorescent probes. These compounds demonstrated effective binding to cannabinoid receptors, enhancing their potential application in neuropharmacology .
Industrial Applications
Material Science and Catalysis
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also being explored for industrial applications. Its unique properties make it suitable for developing new materials and catalysts, which can be utilized in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups can be deprotected under acidic conditions, revealing the free amine groups that can interact with biological targets. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(indol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate (10e)
- Substituents : Boc at 1-position, methyl at 2-position, indole-based groups at 4/4.
- Key Differences: Lacks di-Boc-amino group at 2-position; indole substituents enhance π-stacking but reduce solubility.
- Activity: Moderate anticancer activity against CNS and non-small cell lung cancer cell lines, attributed to indole moieties .
Ethyl 1-Benzyl-2-isobutyl-4-phenyl-5-(p-tolyl)-1H-pyrrole-3-carboxylate
- Substituents : Benzyl (1-position), isobutyl (2-position), aromatic groups (4/5).
- Key Differences: No Boc protection; hydrophobic substituents increase lipophilicity.
- Synthesis : Synthesized via Pd/Ni-catalyzed carbonylation (86% yield), demonstrating robustness in forming polysubstituted pyrroles .
Ethyl 2-Amino-1-methyl-1H-pyrrole-3-carboxylate
- Substituents: Methyl (1-position), unprotected amino (2-position).
- Key Differences : Absence of Boc groups increases reactivity but reduces stability under acidic/basic conditions.
- Applications : Intermediate for pharmaceuticals; simpler structure enables rapid derivatization .
Ethyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate
- Substituents : Trifluoromethyl (4-position).
- Key Differences : Electron-withdrawing CF3 group alters electronic properties, enhancing electrophilicity at the pyrrole ring.
- Utility : Used in agrochemicals; CF3 improves metabolic stability .
Physicochemical Properties
Spectral Data Comparison
Biological Activity
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its therapeutic potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with two Boc (tert-butyloxycarbonyl) protected amino groups and an ethyl ester functional group. The presence of these functional groups is crucial for its biological activity, particularly in the context of drug design and development.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including those similar to this compound, exhibit promising antimicrobial properties. For instance, a study on pyrrole-2-carboxamides demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . This suggests that modifications to the pyrrole structure can enhance antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays are essential in evaluating the safety profile of new compounds. Research has shown that pyrrole derivatives generally possess low toxicity levels. For example, compounds derived from pyrrole frameworks demonstrated IC50 values indicating they are non-toxic to Vero cells, which is crucial for their development as therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound can guide future modifications to enhance its biological properties.
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Phenyl Group | Increased activity | Electron-withdrawing substituents enhance potency |
| Methylation | Decreased activity | Loss of hydrogen bonding reduces binding affinity |
| Fluorophenyl Moiety | Potent anti-TB activity | Exhibited MIC < 0.016 μg/mL with low cytotoxicity |
The presence of electron-withdrawing groups on the phenyl ring has been shown to improve the anti-TB activity significantly. Conversely, methylation at critical positions can hinder activity due to loss of essential interactions .
Study on Pyrrole Derivatives
A comprehensive study focused on the synthesis and evaluation of various pyrrole derivatives revealed that specific structural modifications could lead to enhanced biological activities. Compounds with bulky substituents at the carboxamide position showed improved stability and efficacy against resistant strains of tuberculosis .
Synthesis Techniques
The synthesis of this compound typically involves selective deprotection techniques and coupling reactions that allow for the introduction of amino groups while maintaining the integrity of the pyrrole core. Techniques such as thermal deprotection have been optimized for better yield and efficiency .
Q & A
Basic Research Questions
Q. How can researchers design a multi-step synthetic route for Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate?
- Methodology : Begin with a pyrrole core functionalized at the 3-position with an ester group. Introduce Boc protecting groups sequentially:
- Step 1: Protect the pyrrole nitrogen (N1) using Boc anhydride under basic conditions (e.g., DMAP, DCM) .
- Step 2: Protect the amino group at position 2 using Boc₂O in the presence of a mild acid catalyst (e.g., TFA) to avoid premature deprotection .
- Validation: Monitor each step via TLC and confirm intermediates using -NMR (e.g., characteristic Boc signals at δ 1.4 ppm for tert-butyl groups) .
Q. What analytical techniques are critical for characterizing the compound’s purity and structure?
- Key Methods :
- HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products (e.g., hydrazone hydrolysis observed at ~9.14 min retention time) .
- NMR Spectroscopy : -NMR is essential to confirm Boc group installation (carbonyl signals at ~155 ppm) and ester functionality (δ 165-170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out side products .
Q. Why are Boc protecting groups preferred over other alternatives (e.g., Fmoc) for this compound?
- Rationale : Boc groups provide orthogonal protection in multi-step syntheses due to their stability under basic conditions and selective deprotection with TFA. This is critical for maintaining integrity during subsequent reactions (e.g., coupling at the pyrrole 3-position) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Resolution Strategy :
- Perform X-ray crystallography using SHELX programs to determine the absolute configuration and compare with NMR-derived NOE data .
- If crystallography is not feasible, use DFT calculations to model electronic environments and correlate with experimental -NMR chemical shifts (e.g., pyrrole ring current effects) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Experimental Design :
- Use deuterium-labeling studies to track proton transfer during coupling reactions (e.g., Suzuki-Miyaura).
- Employ -NMR (if fluorinated analogs are synthesized) to monitor electronic effects on reaction rates .
Q. How does metabolic stability testing inform the compound’s potential as a drug precursor?
- Protocol :
- Incubate the compound with hepatocyte cells and analyze metabolites via LC-MS/MS. Prioritize hydrolysis-prone sites (e.g., hydrazone groups degrade first, as shown in similar pyrroles) .
- Compare in vitro results with in silico predictions (e.g., SMARTCyp server) to validate metabolic pathways .
Methodological Tables
Table 1 : Key Synthetic Parameters for Boc Protection
Table 2 : Metabolic Degradation Pathways (Hepatocyte Assay)
| Degradation Site | Half-Life (h) | Major Metabolite | Analytical Method |
|---|---|---|---|
| Hydrazone hydrolysis | 1.2 | Free hydrazine derivative | LC-MS/MS |
| Ester cleavage | >24 | Carboxylic acid analog | HRMS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
